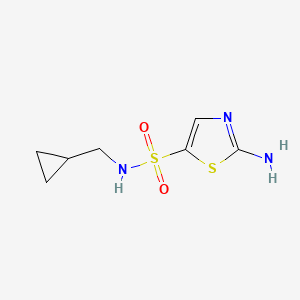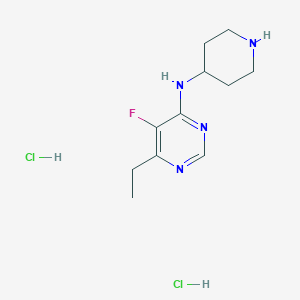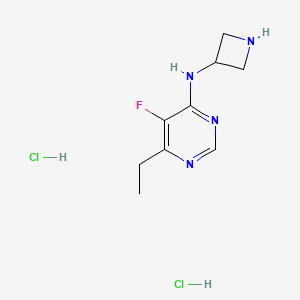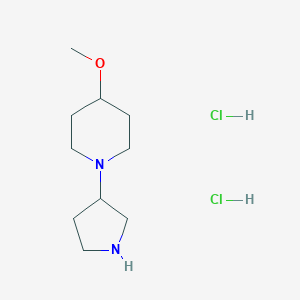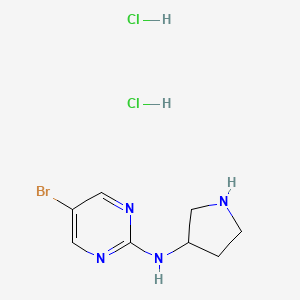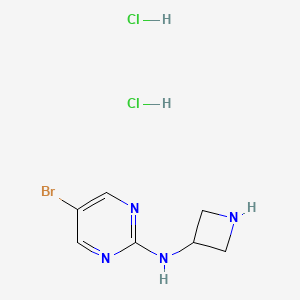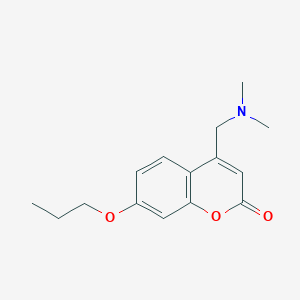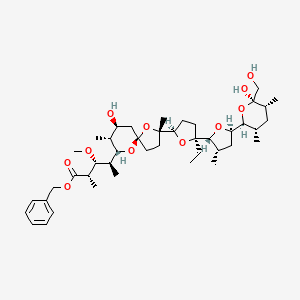
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
説明
“(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid” is also known as 3,6-Dimethyl-1,4-dioxane-2,5-dione . It is a lactone derived from lactic acid and has attracted great interest in academia and commercial applications, as it is derived from abundant renewable resources .
Synthesis Analysis
The synthesis of this compound can be achieved via ring-opening polymerization, using a variety of metal or organocatalysts . The reaction of α,ω-bis (3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)alkanes with paraformaldehyde leads to pyrimidinophanes, which contain four 3,6-dimethyluracil fragments, connected to each other by the methylene chains .Molecular Structure Analysis
The molecular formula of this compound is C6H8O4 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of α,ω-bis (3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)alkanes with paraformaldehyde leads to pyrimidinophanes . A comparative study of intra- and intermolecular interactions of “open” and macrocyclic uracil derivatives in the crystal state and in solution was performed .Physical And Chemical Properties Analysis
This compound forms crystals and has a boiling point of 142 °C/8 mmHg (lit.) and a melting point of 116-119 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Polymer Applications
- Polyamide Synthesis : M. Hattori and M. Kinoshita synthesized polyamides containing uracil and adenine by reacting derivatives of the compound with diamines, producing water-soluble polyamides with potential applications in materials science (Hattori & Kinoshita, 1979).
Antiviral Research
- Anti-Hepatitis B Virus Activity : New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives showing moderate to high antiviral activity against hepatitis B virus were synthesized, indicating potential for therapeutic applications (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Conformational and Molecular Studies
- Molecular Modeling and Docking Studies : Research on chromene derivatives, synthesized from similar compounds, has demonstrated potential as leads for new anticancer drugs through DNA intercalation, as supported by molecular docking and dynamic studies (Santana et al., 2020).
Antiparasitic Activity
- Highly Conjugated Pyrimidine-2,4-dione Derivatives : These compounds have shown antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, providing a basis for further exploration in antiparasitic drug development (Azas et al., 2003).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitors : Substituted 2,4-dioxo-thienopyrimidin-1-acetic acids were evaluated for their aldose reductase inhibitory activity, offering insights into potential treatments for diabetic complications (Ogawva et al., 1993).
Thermal Stability Studies
- Thermal Stability of Derivatives : Thermal analysis of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines provided insights into their stability and decomposition patterns, relevant for material science applications (Salih & Al-Sammerrai, 1986).
将来の方向性
特性
IUPAC Name |
2-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(3-6(11)12)7(13)10(2)8(14)9-4/h3H2,1-2H3,(H,9,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXVNYXWBSVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid](/img/structure/B1489503.png)
